N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-15(2)21-12-10-16(11-13-21)14-20-24(22,23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16,20H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIJBGCNHYTRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves the reaction of 1-isopropylpiperidine with naphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and in-line monitoring systems can help ensure consistent product quality and efficient use of resources .
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the disruption of essential biochemical processes. This compound may also interact with receptors or ion channels, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide with structurally and functionally related naphthalene sulfonamide derivatives. Key differences in substituents, biological targets, and physicochemical properties are highlighted.
Structural and Functional Analogues
*Calculated based on structural formula where explicit data were unavailable.
Key Comparative Insights
Substituent Effects on Receptor Selectivity: The target compound’s isopropylpiperidinylmethyl group likely enhances lipophilicity and steric bulk compared to PR64’s dimethylaminoquinazoline or PR65’s morpholinoquinazoline. This could favor binding to 5-HT7 receptors (as seen in Compound 18’s dual α2A/5-HT7 activity) rather than 5-HT6 receptors . Chlorinated derivatives (e.g., ’s P-064) demonstrate that electron-withdrawing groups reduce basicity, improving 5-HT6 receptor affinity. The target’s isopropyl group may similarly modulate basicity for receptor compatibility .
Synthetic Accessibility :
- The target compound’s synthesis would likely follow methods analogous to General Procedure D (), involving sulfonylation of a primary amine with naphthalene-1-sulfonyl chloride. Yields (~73% in ) depend on steric hindrance from the isopropyl group .
Fluorescence and Detection: Unlike dansyl derivatives (e.g., DNS, BNS) with dimethylamino groups for fluorescence, the target compound lacks such motifs, suggesting prioritization of receptor binding over optical applications .
Biological Activity
N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has gained attention in medicinal chemistry for its potential therapeutic applications, particularly as a selective inhibitor of fatty acid binding protein 4 (FABP4). This article explores the biological activity of this compound, including its mechanism of action, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.43 g/mol. The compound consists of a naphthalene moiety linked to a sulfonamide group through a piperidine derivative, which contributes to its biological activity.
The primary mechanism of action for this compound involves its interaction with FABP4. This protein plays a critical role in fatty acid transport and metabolism, making it a significant target for treating metabolic disorders such as diabetes and atherosclerosis. By binding to FABP4, the compound inhibits its activity, leading to improved glucose metabolism and insulin sensitivity in various biological models .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Inhibition of FABP4:
- Studies have shown that this compound has high binding affinity to FABP4, leading to decreased fasting blood glucose and serum lipid levels in animal models .
2. Anti-inflammatory Properties:
- The compound may also possess anti-inflammatory effects due to its ability to modulate lipid metabolism and inflammatory pathways.
3. Potential Therapeutic Applications:
- This compound is being investigated for its potential in treating conditions such as obesity-related metabolic disorders, highlighting its relevance in therapeutic contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 1-isopropylpiperidine with naphthalene-1-sulfonyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide employed to neutralize by-products.
Case Studies
Several studies have explored the effects of similar naphthalene sulfonamide derivatives on metabolic processes:
Study 1:
In vivo studies demonstrated that compounds structurally similar to this compound significantly improved glucose and lipid metabolism in obese diabetic mice. These studies highlighted the potential for these compounds to enhance insulin sensitivity and reduce hepatic steatosis .
Study 2:
A structure-based design strategy was utilized to identify naphthalene sulfonamide derivatives as potent FABP4 inhibitors. Binding affinities were found to be superior to existing inhibitors, suggesting that modifications to the naphthalene core could enhance biological activity .
Data Table: Biological Activity Summary
| Activity | Description |
|---|---|
| FABP4 Inhibition | High binding affinity leading to improved glucose metabolism |
| Anti-inflammatory Effects | Modulation of lipid metabolism and inflammatory pathways |
| Therapeutic Potential | Possible treatment for obesity-related metabolic disorders |
Q & A
Q. What are the standard synthetic protocols for N-((1-isopropylpiperidin-4-yl)methyl)naphthalene-1-sulfonamide, and how is purity ensured?
The synthesis involves coupling naphthalene-1-sulfonyl chloride with a substituted piperidine intermediate. Key steps include:
- Reaction Conditions : Use of a base (e.g., triethylamine) to neutralize HCl byproducts, solvents like dichloromethane or THF, and controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity and purity (>95%) .
Q. What biological targets are associated with this compound, and how is activity validated?
The compound is a selective inhibitor of Fatty Acid Binding Protein 4 (FABP4) , implicated in metabolic and inflammatory diseases. Validation methods include:
- In vitro assays : Competitive binding assays using recombinant FABP4 and fluorescent probes (e.g., BODIPY-FA). IC₅₀ values are determined via dose-response curves .
- Cell-based studies : Testing in macrophages or adipocytes to measure suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
Q. How does structural modification of the naphthalene or piperidine groups affect solubility and bioactivity?
- Naphthalene modifications : Introducing electron-withdrawing groups (e.g., -NO₂) enhances metabolic stability but may reduce solubility.
- Piperidine modifications : Isopropyl substitution at the 1-position improves binding to FABP4’s hydrophobic pocket. Solubility is assessed via shake-flask experiments (aqueous buffer at pH 7.4), while bioactivity is monitored through FABP4 inhibition assays .
Advanced Research Questions
Q. How can contradictory data on inhibitory potency across studies be resolved?
Discrepancies may arise from:
- Assay variability : Differences in probe compounds (e.g., BODIPY-FA vs. ANS) or buffer conditions (pH, ionic strength).
- Compound purity : Impurities >5% can skew results; orthogonal analytical methods (HPLC, LC-MS) ensure quality .
- Cellular context : Cell lines with varying FABP4 expression levels (e.g., 3T3-L1 adipocytes vs. RAW264.7 macrophages) require normalization to protein content .
Q. What computational strategies optimize reaction pathways for scalable synthesis?
- Quantum chemical calculations : Predict reaction energetics and transition states to identify rate-limiting steps (e.g., amide bond formation) .
- Machine learning : Train models on existing reaction data to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .
Q. How do structural analogs compare in FABP4 binding affinity, and what SAR insights emerge?
- Analog screening : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects.
- SAR findings : The piperidine’s methylene linker is critical for positioning the naphthalene group in FABP4’s binding cleft. Removing it reduces potency by >50% .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics : Administer the compound to mice (IV/PO) and measure plasma half-life (t₁/₂) via LC-MS/MS.
- Toxicity : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in repeated-dose studies. Histopathology of liver/kidney tissues identifies organ-specific effects .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 306.43 g/mol | |
| LogP (lipophilicity) | 3.2 ± 0.3 (shake-flask) | |
| Aqueous Solubility | 12 µM (pH 7.4) |
Table 2 : Comparative FABP4 Inhibition of Structural Analogs
| Compound | IC₅₀ (nM) | Key Modification |
|---|---|---|
| Parent compound | 85 | None |
| Cyclopropyl-piperidine analog | 210 | Reduced steric bulk |
| Naphthalene-2-sulfonamide | >500 | Altered binding orientation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
